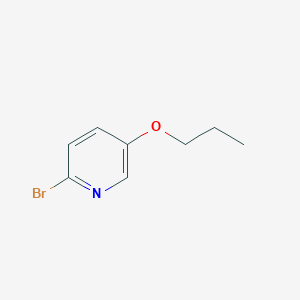
2-Bromo-5-propoxypyridine
Vue d'ensemble
Description
“2-Bromo-5-propoxypyridine” is a chemical compound with diverse applications in scientific research . It is used as an active pharmaceutical intermediate and in the coupling reactions with halo aromatic amines and alcohols for a practical synthetic route to 2-substituted amino phenyl and hydroxyphenyl pyridines .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, it is mentioned as a valuable building block in organic synthesis.
Molecular Structure Analysis
The molecular formula of “this compound” is C8H10BrNO . Its average mass is 216.075 Da and its monoisotopic mass is 214.994568 Da .
Chemical Reactions Analysis
“this compound” is used in various chemical reactions. For instance, it is used in the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 216.08 .
Applications De Recherche Scientifique
Synthèse Organique
2-Bromo-5-propoxypyridine : est un bloc de construction polyvalent en synthèse organique. Ses groupes fonctionnels bromo et propoxy en font un intermédiaire précieux pour la construction de molécules complexes. Il est particulièrement utile dans la synthèse de composés hétérocycliques, qui sont répandus dans de nombreux produits pharmaceutiques et agrochimiques. L'atome de brome peut subir diverses réactions de couplage catalysées par le palladium, telles que les réactions de Suzuki et de Heck, pour former des liaisons carbone-carbone .
Chimie Médicinale
En chimie médicinale, This compound sert de précurseur pour le développement de candidats médicaments. Il peut être utilisé pour créer des dérivés de la pyridine qui présentent une activité biologique, telles que des propriétés anti-inflammatoires, analgésiques ou antipyrétiques. Le groupe propoxy peut être modifié pour améliorer les propriétés pharmacocinétiques de ces molécules, améliorant leurs profils d'absorption, de distribution, de métabolisme et d'excrétion (ADME) .
Science des Matériaux
Ce composé trouve des applications dans la science des matériaux, en particulier dans le développement de matériaux électroniques organiques. Les cycles pyridiniques sont courants dans la structure des semiconducteurs organiques en raison de leurs excellentes propriétés de transport de charge. This compound peut être incorporé dans des polymères ou des petites molécules qui sont utilisées dans la production de diodes électroluminescentes organiques (OLED) ou de cellules photovoltaïques organiques (OPV) .
Catalyse
La partie pyridine de This compound est souvent utilisée en catalyse. Il peut agir comme un ligand pour les catalyseurs de métaux de transition, qui sont utilisés dans une large gamme de réactions chimiques. La nature riche en électrons du cycle pyridinique peut stabiliser le centre métallique et améliorer les performances du catalyseur dans des réactions telles que l'hydrogénation, l'oxydation et l'activation C-H .
Recherche Agrochimique
En recherche agrochimique, This compound est utilisé pour créer des composés qui peuvent servir d'herbicides, de pesticides ou de fongicides. La flexibilité structurale permet d'optimiser l'interaction du composé avec les cibles biologiques, conduisant au développement de nouveaux produits qui peuvent protéger les cultures contre divers ravageurs et maladies .
Biologie Chimique
Les études de biologie chimique utilisent souvent This compound pour concevoir et synthétiser des sondes moléculaires. Ces sondes peuvent aider à comprendre les processus biologiques au niveau moléculaire. Par exemple, des dérivés de la pyridine marqués peuvent être utilisés pour visualiser l'emplacement et la dynamique des protéines au sein des cellules .
Chimie Environnementale
This compound : peut également être utilisé en chimie environnementale pour la synthèse de produits chimiques qui détectent ou neutralisent les polluants. Ses dérivés peuvent faire partie de capteurs qui identifient les substances dangereuses dans l'air, l'eau ou le sol. De plus, il peut être un composant dans la création de matériaux qui absorbent ou décomposent les contaminants environnementaux .
Nanotechnologie
Dans le domaine de la nanotechnologie, This compound contribue à la synthèse de nanomatériaux. Il peut être utilisé pour modifier la surface des nanoparticules, en leur conférant des propriétés spécifiques telles que la solubilité, la stabilité ou la réactivité. Ces nanoparticules fonctionnalisées ont des applications potentielles dans l'administration de médicaments, l'imagerie et comme catalyseurs .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It’s known that bromopyridines are often used in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions .
Mode of Action
In the context of organic synthesis, 2-Bromo-5-propoxypyridine likely acts as a reagent in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the bromine atom in this compound is replaced by an organoboron reagent in the presence of a palladium catalyst . The bromine atom acts as a leaving group, allowing the formation of a new carbon-carbon bond .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds, which is a fundamental process in the synthesis of complex organic molecules .
Result of Action
In the context of organic synthesis, the compound serves as a building block for the formation of more complex molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in SM cross-coupling reactions, the reaction conditions (e.g., temperature, solvent, presence of a catalyst) can significantly affect the yield and selectivity of the reaction .
Analyse Biochimique
Biochemical Properties
2-Bromo-5-propoxypyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis . The compound’s interaction with enzymes and proteins can lead to the formation of new chemical bonds, thereby influencing biochemical pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of specific genes, leading to changes in cellular behavior . Additionally, it can affect metabolic processes by interacting with key enzymes involved in cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, leading to either inhibition or activation of their activity. This binding interaction can result in changes in gene expression and subsequent cellular responses . The compound’s ability to form stable complexes with enzymes makes it a valuable tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may affect cellular processes . Long-term exposure to the compound in in vitro or in vivo studies can provide insights into its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, while at high doses, it can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s impact on cellular function becomes significant only above a certain dosage . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in biochemical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in metabolic pathways can lead to changes in the concentration of specific metabolites, thereby affecting overall cellular metabolism . Understanding these interactions is essential for elucidating the compound’s biochemical properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . These interactions determine the compound’s availability and efficacy in biochemical reactions.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications
Propriétés
IUPAC Name |
2-bromo-5-propoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-2-5-11-7-3-4-8(9)10-6-7/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYGEMJWLYTXMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701312233 | |
| Record name | 2-Bromo-5-propoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701312233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1144110-15-5 | |
| Record name | 2-Bromo-5-propoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1144110-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-propoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701312233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
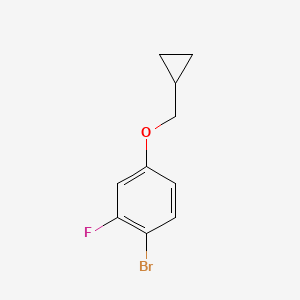
![1-[(3-Bromophenyl)methyl]azetidin-3-amine](/img/structure/B1376770.png)
![2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid](/img/structure/B1376775.png)
![2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine](/img/structure/B1376776.png)
![7-(2-aminoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1376778.png)
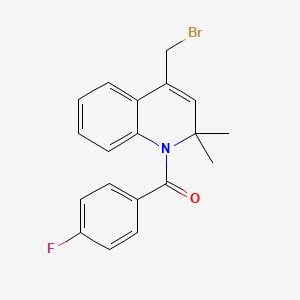
![1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B1376780.png)
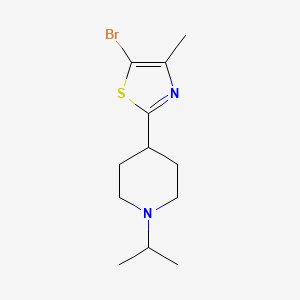
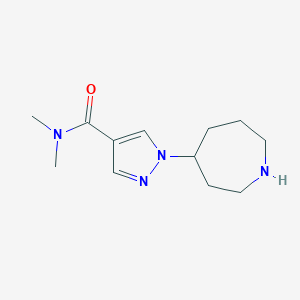
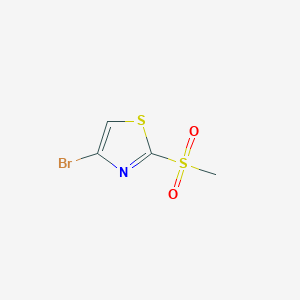

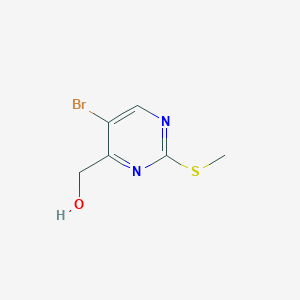
![4,5,6-trimethyl-2H,3H-[1,2]thiazolo[5,4-b]pyridin-3-one](/img/structure/B1376790.png)

